4-Thujanol, cis-(+/-)-
Overview
Description
4-Thujanol, cis-(+/-)-: is a naturally occurring monoterpenoid alcohol found in various essential oils, including those of cedar and juniper. It is known for its distinctive woody and camphoraceous aroma. This compound exists as a mixture of enantiomers, which are molecules that are mirror images of each other. The “cis” configuration refers to the specific spatial arrangement of the atoms within the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Thujanol, cis-(+/-)- can be achieved through several methods. One common approach involves the reduction of thujone, a ketone found in essential oils, using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective formation of the cis isomer.
Industrial Production Methods: On an industrial scale, 4-Thujanol, cis-(+/-)- can be produced through the catalytic hydrogenation of thujone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature. The hydrogenation reaction converts the ketone group of thujone into an alcohol group, resulting in the formation of 4-Thujanol, cis-(+/-)-.
Chemical Reactions Analysis
Types of Reactions: 4-Thujanol, cis-(+/-)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form thujone or other related ketones using oxidizing agents like chromic acid or potassium permanganate.
Reduction: The compound can be further reduced to form dihydrothujanol using strong reducing agents.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Thujone and related ketones.
Reduction: Dihydrothujanol.
Substitution: Derivatives with different functional groups replacing the hydroxyl group.
Scientific Research Applications
4-Thujanol, cis-(+/-)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a chiral building block in asymmetric synthesis.
Biology: The compound is studied for its potential antimicrobial and antifungal properties. It has been shown to exhibit activity against certain bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory and analgesic agent.
Industry: 4-Thujanol, cis-(+/-)- is used in the fragrance industry for its woody and camphoraceous scent. It is also used as a flavoring agent in food and beverages.
Mechanism of Action
The mechanism of action of 4-Thujanol, cis-(+/-)- involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects by disrupting the cell membranes of microorganisms, leading to their death. The compound may also interact with specific enzymes and receptors, modulating their activity and resulting in various physiological effects.
Comparison with Similar Compounds
4-Thujanol, cis-(+/-)- can be compared with other similar compounds, such as:
Thujone: A ketone found in the same essential oils, which can be converted to 4-Thujanol, cis-(+/-)- through reduction.
Dihydrothujanol: A reduced form of 4-Thujanol, cis-(+/-)- with similar properties but different reactivity.
Other Monoterpenoids: Compounds like camphor and borneol, which share similar structural features and aromatic properties.
Uniqueness: 4-Thujanol, cis-(+/-)- is unique due to its specific cis configuration and its presence as a mixture of enantiomers. This configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(1R,2S,5S)-2-methyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-7(2)10-5-4-9(3,11)8(10)6-10/h7-8,11H,4-6H2,1-3H3/t8-,9-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSDPILWMGFJMM-GUBZILKMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CCC(C1C2)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]12CC[C@]([C@@H]1C2)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40881214 | |
Record name | cis-(+/-)-4-Thujanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40881214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58117-61-6, 15537-55-0 | |
Record name | (1R,2S,5S)-2-Methyl-5-(1-methylethyl)bicyclo[3.1.0]hexan-2-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58117-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | cis-Sabinene hydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15537-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Thujanol, cis-(+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015537550 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-(+/-)-4-Thujanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40881214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-THUJANOL, CIS-(±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84AJP53J3O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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